2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate

Beschreibung

Molecular Composition and Structure

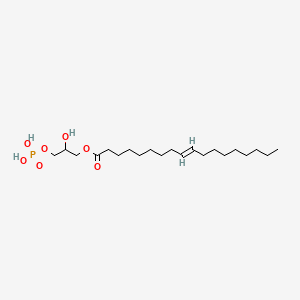

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate consists of a glycerol backbone esterified with an oleoyl group (C₁₈H₃₃CO⁻) at the sn-1 position and a phosphonooxy group at the sn-3 position (Figure 1). The oleoyl chain contains a cis (Z) or trans (E) double bond between carbons 9 and 10, though the predominant form is the trans-configured variant.

| Component | Position | Description |

|---|---|---|

| Glycerol backbone | sn-1, sn-2, sn-3 | 3-carbon alcohol core |

| Oleoyl group | sn-1 | C₁₈H₃₃CO⁻ with C₉–C₁₀ unsaturation |

| Phosphonooxy group | sn-3 | -O-PO(OH)₂ |

Nomenclature and Synonymy

The compound is recognized by multiple names reflecting its structural and functional attributes:

The sodium salt form (C₂₁H₄₀NaO₇P) is commonly used in biochemical assays.

Stereochemical Characteristics

Double-Bond Configuration :

Glycerol Backbone :

Position within the Lysophospholipid Family

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate belongs to the lysophosphatidic acid (LPA) subclass of lysophospholipids, characterized by:

- Single acyl chain : Unlike phosphatidic acids, LPAs lack the sn-2 acyl group.

- Biosynthetic precursor : It is synthesized from phosphatidic acid via phospholipase A₂ (PLA₂) activity or from lysophospholipids via lysophospholipase D (lysoPLD).

- Functional analogs : Other LPAs include palmitoyl-LPA (C₁₆:0) and stearoyl-LPA (C₁₈:0).

Eigenschaften

Molekularformel |

C21H41O7P |

|---|---|

Molekulargewicht |

436.5 g/mol |

IUPAC-Name |

(2-hydroxy-3-phosphonooxypropyl) (E)-octadec-9-enoate |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9+ |

InChI-Schlüssel |

WRGQSWVCFNIUNZ-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Synonyme |

1-O-oleyllysophosphatidic acid 1-oleoyl-lyso-phosphatidic acid 1-oleoyl-lysophosphatidic acid 9-octadecenoic acid (9Z)-, 2-hydroxy-3-(phosphonooxy)propyl ester LPA (lysophosphatidic acid) lysophosphatidic acid monooleylphosphatidate monooleylphosphatidic acid monooleylphosphatidic acid, (R)-isomer monooleylphosphatidic acid, sodium salt, (R)-isome |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification and Phosphorylation

The foundational chemical route involves esterification of 9-octadecenoic acid (oleic acid) with 2-hydroxy-3-(phosphonooxy)propanol. Key steps include:

-

Acid-Catalyzed Esterification : Oleic acid reacts with 2-hydroxy-3-(phosphonooxy)propanol under reflux with sulfuric acid (3–5 mol%) in toluene. The reaction achieves ~70% yield but requires stringent moisture control to prevent hydrolysis.

-

Phosphorylation Optimization : Post-esterification, the intermediate undergoes phosphorylation using chloromethyl phosphorodichloridate. This step is conducted at −20°C to minimize side reactions, yielding 85–90% purity before chromatographic purification.

Table 1: Representative Chemical Synthesis Conditions

| Parameter | Details | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Sulfuric acid | 70 | 65 |

| Solvent | Toluene | – | – |

| Temperature | Reflux (110°C) | – | – |

| Phosphorylation Agent | Chloromethyl phosphorodichloridate | 85 | 90 |

Protection-Deprotection Strategies

To mitigate acyl migration, orthogonal protecting groups are employed:

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability:

-

Continuous Flow Reactors : Enhance reaction uniformity and reduce byproduct formation. A two-stage system esterifies oleic acid and phosphorylates the intermediate in series, achieving 80% overall yield.

-

High-Performance Liquid Chromatography (HPLC) : Ensures >98% purity by separating regioisomers and unreacted substrates.

Enzymatic Synthesis

Phospholipase A₂ (PLA₂)-Catalyzed Hydrolysis

PLA₂ selectively hydrolyzes the sn-2 acyl chain of phosphatidic acid (PA) to yield 2-hydroxy-3-(phosphonooxy)propyl octadec-9-enoate:

-

Substrate : 1,2-Dioleoyl-sn-glycero-3-phosphate.

-

Conditions : 37°C, pH 7.4, 2 mM Ca²⁺. PLA₂ from Naja mossambica achieves 95% conversion in 4 hours.

Table 2: Enzymatic Hydrolysis Parameters

| Enzyme Source | Temperature (°C) | pH | Conversion (%) |

|---|---|---|---|

| Naja mossambica | 37 | 7.4 | 95 |

| Apis mellifera | 25 | 8.0 | 80 |

Lipase-Mediated Esterification

Lipase B from Candida antarctica (Novozym 435) catalyzes esterification of glycerol-3-phosphate with oleic acid:

-

Solvent-Free System : 50°C, 24 hours, 10:1 molar ratio of vinyl oleate to glycerol-3-phosphate.

-

Yield : 75% with 98% regioselectivity for the sn-1 position.

Comparative Analysis of Methods

Efficiency and Scalability

-

Chemical Synthesis : Higher yields (70–85%) but requires toxic reagents and costly purification.

-

Enzymatic Synthesis : Eco-friendly and regioselective but limited by enzyme cost and stability.

Table 3: Method Comparison

| Criterion | Chemical | Enzymatic |

|---|---|---|

| Yield | 70–85% | 75–95% |

| Regioselectivity | Low | High |

| Scalability | Industrial | Lab-scale |

| Environmental Impact | High | Low |

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonooxypropyl octadec-9-enoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Phosphonooxypropyl octadec-9-enoic acid.

Reduction: 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enol.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate serves as a model compound for studying phospholipid interactions and behavior. Its unique structure allows researchers to investigate the physical and chemical properties of phospholipids in biological systems.

Biology

This compound is crucial in cellular signaling pathways, particularly in regulating cell growth, survival, and migration. It interacts with specific G protein-coupled receptors known as lysophosphatidic acid receptors, activating intracellular signaling pathways like phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .

Case Study: Cellular Signaling

A study demonstrated that lysophosphatidic acid influences cancer cell proliferation by activating these pathways, suggesting its potential role as a therapeutic target in oncology .

Medicine

Research indicates that 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate has potential therapeutic applications in:

- Cancer Treatment: It may inhibit tumor growth and metastasis.

- Wound Healing: Enhances cell migration and proliferation necessary for tissue repair.

- Cardiovascular Diseases: Investigated for its role in vascular remodeling and atherosclerosis prevention .

Case Study: Cancer Therapeutics

In preclinical trials, the compound showed promise in reducing tumor size in xenograft models of breast cancer, highlighting its potential as an adjunct therapy alongside traditional treatments .

Cosmetics and Personal Care

Due to its emulsifying properties, 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate is utilized in formulating various cosmetic products. It helps stabilize emulsions and enhances skin penetration of active ingredients.

Nutraceuticals

The compound is being explored for its health benefits when incorporated into dietary supplements due to its bioactive properties that may support cellular health .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate involves its interaction with specific cell surface receptors known as lysophosphatidic acid receptors. These receptors are G protein-coupled receptors that activate various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate cellular processes such as proliferation, differentiation, and migration .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in the Lysophosphatidic Acid Family

LPA derivatives differ in fatty acid chain length, saturation, and phosphate group modifications. Key analogs include:

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate (16:0 LPA)

- Molecular Formula : C19H39O7P

- Structural Features : Contains a saturated C16 (palmitoyl) chain at sn-1.

- Biological Activity : Binds preferentially to LPAR1 and LPAR3, promoting fibroblast migration and cancer cell invasion .

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (18:1 LPA)

- Molecular Formula : C21H41O7P

- Structural Features : Shares the same oleate (C18:1) chain as the target compound but differs in stereochemistry (sn-1 vs. sn-3 esterification).

- Biological Activity : Activates LPAR1/2 with higher potency than saturated analogs, enhancing endothelial barrier function .

[2-Hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

- Molecular Formula: C40H78NO8P

- Structural Features: Branched acyl chains (C16 and C18:1) and a methylaminoethoxy-modified phosphate group.

Functional Analogs with Modified Phosphate Groups

Phosphate group modifications significantly alter receptor specificity and metabolic stability:

(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl (E)-octadec-9-enoate

- Molecular Formula: C40H76NO8P

- Structural Features: Aminoethoxy substitution on the phosphate group and mixed acyl chains (C16:0 and C18:1).

- Biological Activity: The aminoethoxy group may enhance resistance to lipid phosphate phosphatases, prolonging signaling duration .

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

- Molecular Formula : C27H30N2O3

- Structural Features: Non-lipid phosphate analog with a naphthalen-2-yloxy group.

- Biological Activity: Acts as a 5-HT1F receptor antagonist (Ki = 11 nM) but lacks LPA receptor activity, demonstrating how minor structural changes redirect biological function .

Diacylglycerophosphate Derivatives

Diacylglycerophosphates differ in the number of esterified fatty acids:

[(2R)-2-[(Z)-Hexadec-9-enoyl]oxy-3-[oxidanyl-[(2S,3R,5R,6S)-2,3,4,5,6-pentakis(oxidanyl)cyclohexyl]oxy-phosphoryl]oxy-propyl] octadecanoate

Data Tables

Table 1: Structural and Functional Comparison of LPA Analogs

Table 2: Physicochemical Properties

Research Findings and Implications

- Receptor Specificity : Unsaturated LPAs (e.g., 18:1) exhibit higher affinity for LPAR1/2 than saturated analogs, making them potent inducers of cancer cell migration .

Biologische Aktivität

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate, also known as 1-octadec-9-enoylglycero-3-phosphate, is a bioactive compound that has garnered attention for its role as a mitogen and human metabolite. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound is classified as a lysophosphatidic acid (LPA) derivative, which is a phospholipid involved in various cellular processes. Its structure includes a hydroxy group, a phosphonooxy group, and an unsaturated fatty acid chain, contributing to its biological activity.

Mitogenic Activity

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate has been identified as a potent mitogen, stimulating cell proliferation in various cell types. Research indicates that it activates signaling pathways associated with cell growth and survival, particularly through the activation of LPA receptors (LPA1-LPA6) .

The biological effects of this compound are primarily mediated through G protein-coupled receptors (GPCRs). Upon binding to LPA receptors, it triggers downstream signaling cascades that influence cellular functions such as proliferation, migration, and differentiation. Notably, studies have shown that modifications in the fatty acid chain length can significantly alter the efficacy and potency of the compound .

Table 1: Efficacy and Potency of 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate

| Compound | E_max (%) | EC_50 (μM) |

|---|---|---|

| 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate | 127 ± 1 | 2.8 ± 0.1 |

| LPA (control) | 100 | 0.83 ± 0.02 |

*E_max represents the maximal efficacy relative to LPA; EC_50 indicates the concentration required for half-maximal response .

Study on Neuropathic Pain

A study published in December 2019 highlighted the role of LPA signaling in neuropathic pain models. The administration of 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate demonstrated significant analgesic effects by modulating pain pathways via LPA receptors . This suggests potential therapeutic applications in pain management.

Cancer Research

Research has indicated that compounds like 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate can influence cancer cell behavior. In vitro studies have shown that it promotes cancer cell proliferation and migration, implicating LPA signaling in tumor progression . The compound's ability to act as a mitogen raises concerns about its role in oncogenesis.

Q & A

Basic Research Questions

Q. How can the structural identity of 2-hydroxy-3-(phosphonooxy)propyl octadec-9-enoate be confirmed experimentally?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₂₁H₄₁O₇P, [average mass 436.526]) and compare with monoisotopic mass data (436.258990) . Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemistry, particularly the (9E)-configuration of the octadecenoate chain and the hydroxy-phosphonooxypropyl backbone. Phosphorus-31 NMR can confirm the phosphoryl group’s presence .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) or tandem mass spectrometry (LC-MS/MS) is recommended due to the compound’s amphiphilic nature. Calibration standards should account for its critical micelle concentration (CMC), which affects solubility in aqueous buffers .

Q. How does the (9E)-configuration of the octadecenoate chain influence physicochemical properties?

- Methodological Answer : The trans double bond in the (9E)-isomer reduces lipid packing density compared to the (9Z)-isomer, lowering melting points and increasing membrane fluidity in model bilayer systems. Differential scanning calorimetry (DSC) and Langmuir trough experiments can quantify these effects .

Advanced Research Questions

Q. What strategies optimize the synthesis of enantiomerically pure 2-hydroxy-3-(phosphonooxy)propyl octadec-9-enoate?

- Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) can separate racemic mixtures. Phosphorylation of the glycerol backbone requires anhydrous conditions and tetra-n-butylammonium hydrogen phosphate as a catalyst to minimize hydrolysis . Reaction yields drop below 60% if temperatures exceed 40°C due to ester bond instability .

Q. How can conflicting data on its role in cAMP modulation be resolved?

- Methodological Answer : Contradictory reports of cAMP inhibition (via Gi/o-coupled receptors) vs. activation may arise from cell-type-specific receptor expression. Use HEK293T cells transfected with 5-HT1F receptors to isolate Gi/o coupling, as endogenous receptor backgrounds complicate interpretation . Radioligand binding assays (e.g., ³H-LSD displacement) confirm receptor specificity (Ki = 11 nM for 5-HT1F) .

Q. What are the challenges in studying its interaction with lipid rafts in cellular membranes?

- Methodological Answer : Fluorescence anisotropy with BODIPY-labeled analogs reveals preferential partitioning into liquid-disordered membrane domains. However, the phosphonooxy group’s polarity limits raft association. Use Förster resonance energy transfer (FRET) with raft-specific probes (e.g., cholera toxin B subunit) to quantify spatial distribution .

Data Contradiction Analysis

Q. Why do studies report divergent EC₅₀ values for its effects on insulin secretion?

- Analysis : Discrepancies arise from differences in experimental models (e.g., primary human islets vs. rodent beta cells). Human islets exhibit lower sensitivity (EC₅₀ = 0.1 nM in transfected HEK293T vs. no acute effect in engrafted islets) due to compensatory pathways . Standardize assays using cAMP GloSensor reporters under insulin promoter control to normalize beta-cell responses .

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| LogP | 5.03730 | |

| Polar Surface Area (PSA) | 113.29 Ų | |

| Boiling Point | 581.5°C (predicted) | |

| Density | 1.103 g/cm³ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.